3-methyl-N-[1-phenyl-4-(piperidin-1-ylcarbonyl)-1H-pyrazol-5-yl]benzamide
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Overview
Description
3-METHYL-N-[1-PHENYL-4-(PIPERIDINE-1-CARBONYL)-1H-PYRAZOL-5-YL]BENZAMIDE is a complex organic compound that features a piperidine ring, a pyrazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N-[1-PHENYL-4-(PIPERIDINE-1-CARBONYL)-1H-PYRAZOL-5-YL]BENZAMIDE typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the piperidine moiety via amide bond formation. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-N-[1-PHENYL-4-(PIPERIDINE-1-CARBONYL)-1H-PYRAZOL-5-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3-METHYL-N-[1-PHENYL-4-(PIPERIDINE-1-CARBONYL)-1H-PYRAZOL-5-YL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-METHYL-N-[1-PHENYL-4-(PIPERIDINE-1-CARBONYL)-1H-PYRAZOL-5-YL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-METHYL-N-[1-(4-METHYL-PIPERIDINE-1-CARBONYL)-2-(3-NITRO-PHENYL)-VINYL]-BENZAMIDE
- N-(1-(4-METHYL-PIPERIDINE-1-CARBONYL)-2-(3-NITRO-PHENYL)-VINYL)-BENZAMIDE
Uniqueness
3-METHYL-N-[1-PHENYL-4-(PIPERIDINE-1-CARBONYL)-1H-PYRAZOL-5-YL]BENZAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its piperidine and pyrazole rings, along with the benzamide moiety, make it a versatile compound for various applications.
Properties
Molecular Formula |
C23H24N4O2 |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
3-methyl-N-[2-phenyl-4-(piperidine-1-carbonyl)pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C23H24N4O2/c1-17-9-8-10-18(15-17)22(28)25-21-20(23(29)26-13-6-3-7-14-26)16-24-27(21)19-11-4-2-5-12-19/h2,4-5,8-12,15-16H,3,6-7,13-14H2,1H3,(H,25,28) |
InChI Key |
QQWOHVKTHSWKAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=NN2C3=CC=CC=C3)C(=O)N4CCCCC4 |
Origin of Product |
United States |
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